molecular formula C12H14BrN5S B2862898 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole CAS No. 2415603-08-4

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B2862898
CAS RN: 2415603-08-4
M. Wt: 340.24
InChI Key: DMCFVCFTDGXURD-UHFFFAOYSA-N
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Description

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole in lab experiments include its high potency and specificity, which makes it an ideal tool for studying specific cellular processes. However, the compound has some limitations, including its toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole. One direction is to further investigate the compound's potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the compound's potential as a tool for studying specific cellular processes. Additionally, the development of novel derivatives of the compound with improved pharmacological properties is an area of future research.

Synthesis Methods

The synthesis method of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole involves the reaction of 4-bromopyrazole-1-carbaldehyde with 3-azetidinone in the presence of a base. The resulting intermediate is then reacted with cyclopropylamine and 2-chloro-1,3,4-thiadiazole to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5S/c13-10-3-14-18(7-10)6-8-4-17(5-8)12-16-15-11(19-12)9-1-2-9/h3,7-9H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCFVCFTDGXURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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